

# Spectroscopic data for 5-phenylhexanoic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 5-phenylhexanoic Acid

Cat. No.: B2808862

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## Spectroscopic Data for 5-Phenylhexanoic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **5-phenylhexanoic acid**. Due to the limited availability of experimental spectroscopic data for **5-phenylhexanoic acid** in public databases, this guide presents data for its close structural isomer, 6-phenylhexanoic acid, for illustrative purposes. This information is supplemented with detailed, generalized experimental protocols applicable to the analysis of **5-phenylhexanoic acid** and a visual workflow for spectroscopic analysis.

## Data Presentation

The following tables summarize the available spectroscopic data for the isomer 6-phenylhexanoic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 6-Phenylhexanoic Acid

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29 - 7.10	m	5H	Ar-H
2.60	t	2H	-CH <sub>2</sub> -Ph
2.34	t	2H	-CH <sub>2</sub> -COOH
1.68 - 1.57	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.41 - 1.31	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>. Instrument: 400 MHz<sup>[1]</sup>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
179.8	C=O
142.6	Ar-C (quaternary)
128.4	Ar-CH
128.2	Ar-CH
125.6	Ar-CH
35.9	-CH <sub>2</sub> -Ph
34.1	-CH <sub>2</sub> -COOH
31.3	-CH <sub>2</sub> -
28.9	-CH <sub>2</sub> -
24.6	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>. Instrument: 100 MHz

## Infrared (IR) Spectroscopy Data for 6-Phenylhexanoic Acid

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3300 - 2500	O-H stretch (carboxylic acid)
3087, 3062, 3027	C-H stretch (aromatic)
2932, 2857	C-H stretch (aliphatic)
1708	C=O stretch (carboxylic acid)
1604, 1496, 1454	C=C stretch (aromatic ring)
748, 698	C-H bend (out-of-plane, monosubstituted benzene)

Technique: Attenuated Total Reflectance (ATR)[2]

## Mass Spectrometry (MS) Data for 6-Phenylhexanoic Acid

m/z	Relative Intensity	Assignment
192	Moderate	[M] <sup>+</sup> (Molecular Ion)
175	Low	[M - OH] <sup>+</sup>
131	Moderate	[M - C <sub>2</sub> H <sub>3</sub> O <sub>2</sub> ] <sup>+</sup>
105	Moderate	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Ionization Method: Electron Ionization (EI)[1]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are broadly applicable for the analysis of **5-phenylhexanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).<sup>[3]</sup>
- $^1\text{H}$  NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.<sup>[4]</sup>
- $^{13}\text{C}$  NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .<sup>[5]</sup>
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis: Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.<sup>[6]</sup>

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: For an ATR-FTIR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal.<sup>[7]</sup> No further preparation is typically needed.

- **Background Spectrum:** Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Record the infrared spectrum of the sample.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with specific functional groups using correlation tables. Key absorptions for a carboxylic acid include a broad O-H stretch and a strong C=O stretch.<sup>[8]</sup>

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

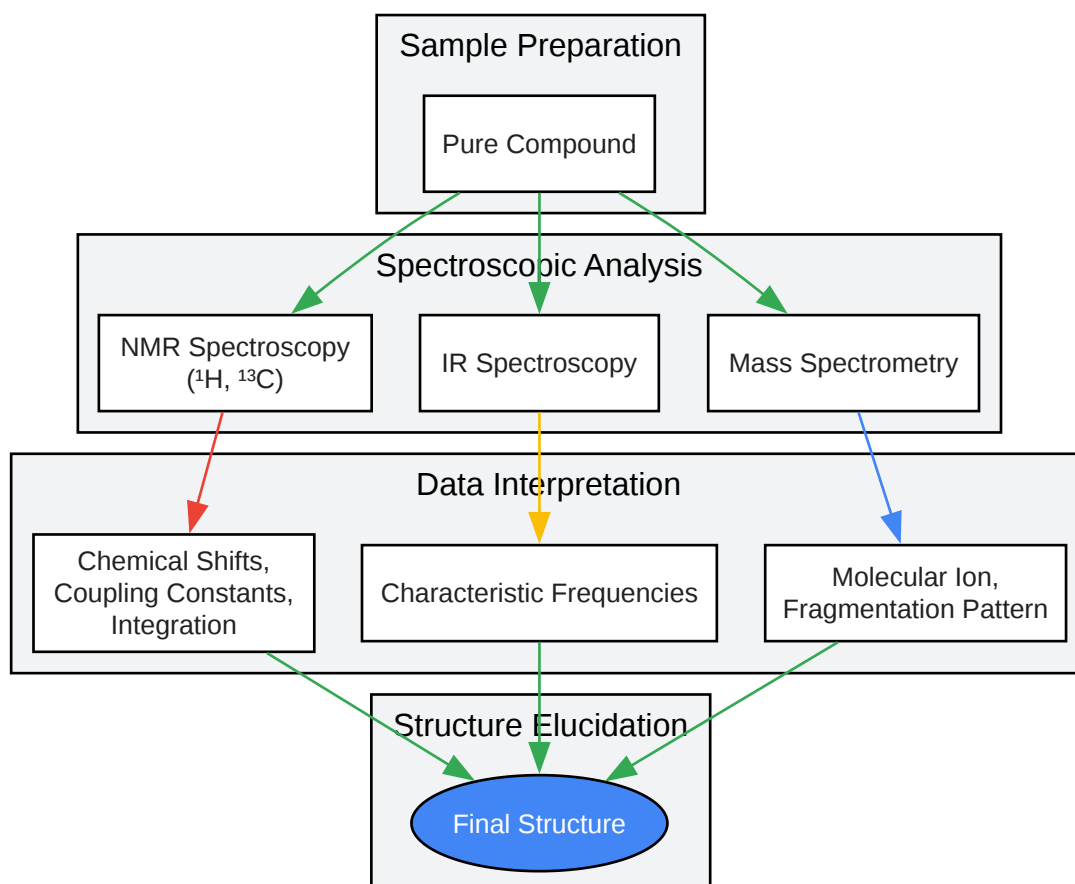
**Instrumentation:** A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

**Procedure:**

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.<sup>[9]</sup>
- **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC, which separates the analyte from the solvent and any impurities.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.<sup>[10][11]</sup>
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.<sup>[11]</sup>
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Data Analysis:** Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5-phenylhexanoic acid**.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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